4-Methoxy-2,5-dimethylbenzoic acid
Overview
Description
4-Methoxy-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 58106-26-6 . It has a molecular weight of 180.2 and its IUPAC name is 4-methoxy-2,5-dimethylbenzoic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2,5-dimethylbenzoic acid is1S/C10H12O3/c1-6-5-9 (13-3)7 (2)4-8 (6)10 (11)12/h4-5H,1-3H3, (H,11,12)
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
4-Methoxy-2,5-dimethylbenzoic acid readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) . It may also be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .Scientific Research Applications
Application in Biochemistry: Lignin Bioconversion
- Scientific Field : Biochemistry, specifically the study of lignin bioconversion .
- Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is a type of lignin-derived aromatic compound (LDAC). LDACs such as this one have one or two methoxy groups on their aromatic rings. O-demethylation to diols or phenolic hydroxyls is a key step for converting lignin-derived monomer compounds into high-value-added bioproducts .
- Methods of Application or Experimental Procedures : The study involved engineering a hydrogen peroxide (H2O2) tunnel in a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A4. This enabled the peroxygenase activity of CYP199A4. The engineered CYP199A4 peroxygenases were then used to explore their application potentials for O-demethylation of various methoxy-substituted benzoic acid derivatives .
- Results or Outcomes : The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position, indicating potential O-demethylation of H- and G-type lignin monomers .
Synthesis of Benzamides
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of novel benzamide compounds .
- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of them also exhibited effective antibacterial activity against different bacteria .
Synthesis of Benzoates
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized benzoates of Y (III) and lanthanides (III) could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
Synthesis of 4-Methoxy-2-Methylbenzoates
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized benzoates of Y (III) and lanthanides (III) could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
Synthesis of 4-Methoxy-2-Methylbenzoic Acid Hydrazide
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid may be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
The safety data sheet for a similar compound, Benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUIXMXEFZKIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372871 | |
Record name | 4-methoxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylbenzoic acid | |
CAS RN |
58106-26-6 | |
Record name | 4-methoxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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